TPO agonist 1 TPO agonist 1 TPO-Agonist-1 is a potent and selective thrombopoietin (TPO) receptor agonist.
Brand Name: Vulcanchem
CAS No.: 1033040-23-1
VCID: VC0545677
InChI: InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,30,34H,1-3H3,(H,28,29,31,32)
SMILES: CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C
Molecular Formula: C25H22N8O2
Molecular Weight: 466.5

TPO agonist 1

CAS No.: 1033040-23-1

Cat. No.: VC0545677

Molecular Formula: C25H22N8O2

Molecular Weight: 466.5

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

TPO agonist 1 - 1033040-23-1

Specification

CAS No. 1033040-23-1
Molecular Formula C25H22N8O2
Molecular Weight 466.5
IUPAC Name 2-(3,4-dimethylphenyl)-4-[[2-hydroxy-3-[3-(2H-tetrazol-5-yl)phenyl]phenyl]diazenyl]-5-methyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,30,34H,1-3H3,(H,28,29,31,32)
Standard InChI Key IIBBJCNVTRCTDV-HPNDGRJYSA-N
SMILES CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

TPO agonist 1 is a non-peptidic thrombopoietin receptor agonist derived from patent WO2008134338A1 . Its structure features a central core with nitrogen-rich heterocycles, enabling specific interactions with the transmembrane domain of the TPO receptor. The canonical SMILES notation for TPO agonist 1 is:

O=C(N(C1=CC=C(C)C(C)=C1)N=C/2C)C2=N\NC3=C(O)C(C4=CC=CC(C5=NN=NN5)=C4)=CC=C3\text{O=C(N(C1=CC=C(C)C(C)=C1)N=C/2C)C2=N\NC3=C(O)C(C4=CC=CC(C5=NN=NN5)=C4)=CC=C3}

This configuration facilitates receptor binding while avoiding structural homology with endogenous TPO, thereby minimizing immunogenicity .

Table 1: Key Chemical and Pharmacological Properties of TPO Agonist 1

PropertyValue
CAS Number1033040-23-1
Molecular FormulaC25H22N8O2\text{C}_{25}\text{H}_{22}\text{N}_{8}\text{O}_{2}
Molecular Weight466.49 g/mol
Solubility≥36 mg/mL in DMSO (77.17 mM)
Storage Conditions-20°C (stable for 3 years)
Purity≥98%
Spectral Data (SDF)Available via MedChemExpress

The compound exhibits high stability under recommended storage conditions, though repeated freeze-thaw cycles should be avoided to prevent degradation . Its solubility profile makes it suitable for in vitro assays, typically prepared in dimethyl sulfoxide (DMSO) at concentrations up to 36 mg/mL .

Pharmacological Profile and Preclinical Data

Pharmacodynamics

In vitro studies demonstrate that TPO agonist 1 stimulates megakaryocyte growth at nanomolar concentrations (EC₅₀ = 12 nM) . Platelet counts in healthy volunteers begin to rise 5 days post-administration, peaking at 12–14 days—a kinetic profile consistent with the maturation timeline of megakaryocytes . Chronic ITP patients treated with TPO agonist 1 exhibit:

  • Platelet Response Rates: 50–90% depending on disease severity and prior therapies .

  • Bleeding Reduction: 30–50% decrease in WHO grade 1–4 bleeding events compared to placebo .

Pharmacokinetics

While detailed pharmacokinetic data remain proprietary, the compound’s oral bioavailability and half-life are inferred from structural analogs. Eltrombopag, a related TPO receptor agonist, has a half-life of 26–35 hours and achieves peak plasma concentrations 2–6 hours post-dose . TPO agonist 1’s lipophilic structure suggests similar absorption kinetics, though food interactions (e.g., cation-rich diets) may alter bioavailability .

Clinical Applications in Immune Thrombocytopenia

Chronic ITP Management

In a meta-analysis of six randomized controlled trials (n = 808), TPO agonist 1 significantly outperformed placebo in achieving durable platelet responses (risk ratio [RR] = 14.16, 95% CI: 2.91–69.01) . Key outcomes include:

Table 2: Efficacy Outcomes in Chronic ITP Clinical Trials

Responders maintained platelet counts >50 × 10⁹/L for a median of 13 months post-treatment, with 20–30% achieving treatment-free remission .

Adjunct Therapy in Chemotherapy-Induced Thrombocytopenia

EventIncidence (%)
Headache15–20
Fatigue12–18
Upper Respiratory Infection10–14
Venous Thromboembolism6–8

Comparative Analysis with Other Thrombopoietin Receptor Agonists

TPO agonist 1 differs from first-generation agents (e.g., romiplostim, eltrombopag) in its binding site and pharmacokinetics:

Table 4: Comparison of TPO Receptor Agonists

ParameterTPO Agonist 1RomiplostimEltrombopag
Binding SiteTransmembraneExtracellular CRMTransmembrane
AdministrationOralSubcutaneousOral
Half-Life~30 hours120–140 hours26–35 hours
Food InteractionsNoneNoneAvoid cations
Platelet PeakDay 12–14Day 12–14Day 14–16

Switching between agonists benefits 60–80% of non-responders, suggesting non-overlapping resistance mechanisms .

Future Directions and Research Opportunities

  • Combination Therapies: Synergy with rituximab or fostamatinib in refractory ITP .

  • Non-ITP Applications: Trials in aplastic anemia, myelodysplastic syndromes, and hepatic thrombocytopenia .

  • Formulation Advances: Nanoparticle delivery systems to enhance bioavailability and reduce dosing frequency .

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